

Pharmacological Profile of SGS518 Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SGS518 oxalate	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGS518 oxalate, also known as Idalopirdine (Lu AE58054, LY483518), is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] This document provides a comprehensive overview of the pharmacological profile of SGS518 oxalate, including its mechanism of action, receptor binding affinity, preclinical pharmacology, and clinical trial findings. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development. While SGS518 oxalate showed initial promise in treating cognitive impairment associated with schizophrenia and Alzheimer's disease, its development was ultimately discontinued for commercial reasons after failing to meet primary endpoints in pivotal Phase III trials for Alzheimer's disease.[4]

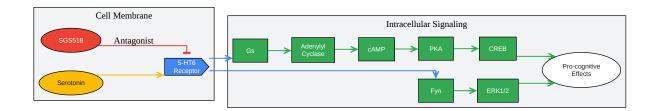
Introduction

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive deficits.[5] **SGS518 oxalate** was developed as a selective antagonist for this receptor, with the hypothesis that blocking 5-HT6 receptor activity could enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.[3][6]

Mechanism of Action



SGS518 oxalate is a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is canonically coupled to a Gs alpha subunit, which, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). By blocking the binding of serotonin, SGS518 oxalate inhibits this signaling cascade. Emerging evidence also points to non-canonical signaling pathways for the 5-HT6 receptor, including the activation of the extracellular signal-regulated kinase (ERK) pathway via Fyn tyrosine kinase. The procognitive effects of 5-HT6 receptor antagonists may be mediated through these alternative pathways.



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Figure 1: SGS518 Oxalate Mechanism of Action at the 5-HT6 Receptor.

Pharmacological Data In Vitro Pharmacology

SGS518 oxalate demonstrates high affinity and selectivity for the human 5-HT6 receptor.



Parameter	Value	Species	Notes
Binding Affinity (Ki)	0.83 nM	Human	[1][2][5][7]
Functional Activity	Antagonist	Human	No agonist activity observed in a GTPyS efficacy assay.[5][7]
Selectivity	>50-fold selectivity	Human	Tested against a panel of over 70 other receptors and targets. Medium affinity was noted for adrenergic alpha(1A)- and alpha(1B)- adrenoreceptors.[5][7]

Preclinical Pharmacology (In Vivo)

Preclinical studies in rodent models demonstrated the potential of **SGS518 oxalate** to reverse cognitive deficits.



Study Type	Animal Model	Dosing	Key Findings
Cognitive Enhancement	Rat (Novel Object Recognition Task)	5-20 mg/kg, p.o.	Reversed cognitive impairment induced by subchronic phencyclidine (PCP) treatment.[5][7]
Receptor Occupancy	Rat	2.7 mg/kg, p.o. (ED50)	Potently inhibited in vivo binding of a 5-HT6 antagonist radioligand in the striatum.[5][7]
Plasma Concentration	Rat	-	A plasma EC50 value of 20 ng/ml was determined from pharmacokinetic/rece ptor occupancy time-course experiments. [5][7]

Clinical Pharmacology

SGS518 oxalate underwent Phase I and Phase IIa clinical trials for cognitive impairment associated with schizophrenia, and later, as Idalopirdine, Phase II and III trials for Alzheimer's disease.



Trial Phase	Indication	Population	Dosing Regimen	Key Findings
Phase I	Cognitive Impairment	Healthy Volunteers	Single and multiple ascending doses	Safe and well- tolerated.
Phase IIa	Cognitive Impairment in Schizophrenia	20 patients with stable schizophrenia	Dose-escalating cohorts: 60/180mg and 120/240mg once daily for 14 days	Generally well- tolerated with no dose-limiting toxicities. Dose- proportional pharmacokinetic s with steady state reached within 3 days. Statistically significant improvement in the Brief Assessment of Cognition in Schizophrenia (BACS) endpoint at the high dose.
Phase II (LADDER study)	Alzheimer's Disease (moderate)	278 patients on stable donepezil treatment	90 mg/day (30 mg three times daily) for 24 weeks	Improved cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[8]
Phase III (STARSHINE, STARBEAM,	Alzheimer's Disease (mild-to- moderate)	2,525 patients on stable	10 mg, 30 mg, and 60 mg once	Failed to meet the primary endpoint of



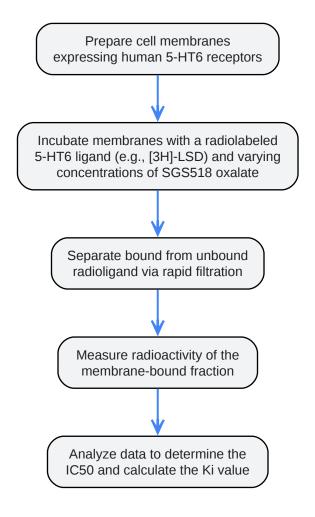
STARBRIGHT cholinesterase daily for 24 improving ADASstudies) inhibitor therapy weeks cog scores
compared to
placebo.[4][9]

Experimental Protocols

Detailed proprietary experimental protocols for **SGS518 oxalate** are not publicly available. The following sections describe generalized methodologies relevant to the pharmacological characterization of a 5-HT6 receptor antagonist.

5-HT6 Receptor Binding Assay (Generalized Protocol)

This assay determines the binding affinity (Ki) of a test compound.



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Figure 2: Generalized Workflow for a 5-HT6 Receptor Binding Assay.

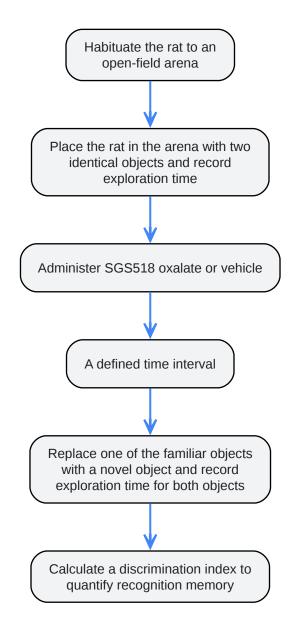
Methodology:

- Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human 5-HT6 receptor.
- Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) and a range of concentrations of the unlabeled test compound (SGS518 oxalate).
- Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Novel Object Recognition (NOR) Task in Rats (Generalized Protocol)

This behavioral assay assesses cognitive function, particularly recognition memory.





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Figure 3: Generalized Workflow for the Novel Object Recognition Task.

Methodology:

- Habituation: Rats are individually habituated to an open-field arena in the absence of any objects.
- Training (Familiarization) Phase: Each rat is placed back into the arena, which now contains
 two identical objects, and is allowed to explore them for a set period.



- Drug Administration: **SGS518 oxalate** or a vehicle control is administered, typically orally, at a specified time before or after the training phase.
- Retention Interval: A delay is imposed between the training and testing phases.
- Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each of the two objects is recorded.
- Data Analysis: A discrimination index is calculated, which reflects the preference for the novel object over the familiar one. A higher discrimination index indicates better recognition memory.

Phase IIa Clinical Trial in Schizophrenia (Summary of Protocol)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **SGS518 oxalate** in patients with schizophrenia.

Study Design:

- A placebo-controlled, double-blind, randomized study.
- 20 patients with a DSM-IV diagnosis of stable schizophrenia.
- Two dose-escalating cohorts.
- 14-day treatment duration.

Assessments:

- Safety and Tolerability: Monitored through adverse event reporting, physical examinations,
 vital signs, and clinical laboratory tests.
- Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of SGS518.
- Efficacy (Pharmacodynamics): Cognitive function was assessed using the Brief Assessment of Cognition in Schizophrenia (BACS) battery at baseline and on days 6 and 13.



Conclusion

SGS518 oxalate (Idalopirdine) is a high-affinity, selective 5-HT6 receptor antagonist that demonstrated pro-cognitive effects in preclinical models and early clinical trials for cognitive impairment in schizophrenia. Despite this initial promise, the compound failed to demonstrate efficacy in later-stage, larger clinical trials for Alzheimer's disease, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a comprehensive summary of the publicly available pharmacological information on SGS518 oxalate, which may still be of value to researchers investigating the role of the 5-HT6 receptor in cognition and other central nervous system disorders.

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- To cite this document: BenchChem. [Pharmacological Profile of SGS518 Oxalate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b560270#pharmacological-profile-of-sgs518-oxalate]



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